Asoxime (dichloride)
Overview
Description
Asoxime (dichloride), also known as HI-6, is an asymmetric bis-pyridinium aldoxime . It functions as an Acetylcholinesterase (AChE) reactivator through nucleophilic attack of oximate anions on organophosphate-AChE conjugates . It demonstrates therapeutic activity in experimental models of organophosphate poisoning, by reactivating phosphorylated AChE that was inhibited as a result of exposure to various cytotoxic nerve agents .
Synthesis Analysis
While specific synthesis details for Asoxime (dichloride) were not found, a related study discusses the design and synthesis of NTMGMP, a surrogate of A-242, which is a novichok agent useful for experimental evaluation of antidotes .Molecular Structure Analysis
The formal name of Asoxime (dichloride) is 1-[[[4-(aminocarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]-pyridinium, dichloride . Its molecular formula is C14H16N4O3 • 2Cl .Chemical Reactions Analysis
Asoxime (dichloride) is known to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates . This reactivation occurs through a nucleophilic attack of oximate anions on organophosphate-AChE conjugates .Physical And Chemical Properties Analysis
Asoxime (dichloride) is a crystalline solid . It has a molecular weight of 359.2 . Its solubility in PBS (pH 7.2) is 10 mg/mL .Scientific Research Applications
1. Therapeutic Agent Against Organophosphate (OP) Poisoning
- Application : Asoxime (dichloride) is known for its therapeutic properties against organophosphate (OP) poisoning . OPs are used in agriculture as pesticides, and exposure can lead to poisoning .
2. Antagonist to Acetylcholine Receptors (AChRs)
- Application : Asoxime (dichloride) is an antagonist to acetylcholine receptors (AChRs) including the nicotinic receptor, α7 nAChR . This means it can bind to these receptors and block their function, which can have various effects on the nervous system.
- Results : The use of Asoxime (dichloride) as an antagonist can help in understanding the role of acetylcholine receptors in the nervous system and could potentially lead to the development of new therapeutic strategies .
3. Modulator of Immune Response
- Application : Asoxime (dichloride) has been found to modulate the immune response . This suggests that it could potentially be used to regulate immune function in various health conditions.
- Results : The use of Asoxime (dichloride) as an immune modulator can help in understanding the immune response and could potentially lead to the development of new therapeutic strategies .
4. Antigen to Improve Vaccination Efficacy
- Application : Asoxime (dichloride) can be used as an antigen to improve vaccination efficacy in the nervous system .
- Results : The use of Asoxime (dichloride) as an antigen significantly improved vaccination efficacy in a dose-dependent manner .
5. Potential Antimicrobial Agent
- Application : Many newly synthesized oximes, including Asoxime (dichloride), have shown promising antimicrobial properties .
- Results : The use of Asoxime (dichloride) as a potential antimicrobial agent can help in understanding its antimicrobial properties and could potentially lead to the development of new therapeutic strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[[2-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSIJXWEROXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029616 | |
Record name | 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |
CAS RN |
34433-31-3 | |
Record name | 1-(2-Hydroxyiminomethyl-1-pyridino)-3-(4-carbamoyl-1-pyridino)-2-oxapropane dichloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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